Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
Technical Guide: tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
CAS Number: 479226-10-3
For correspondence: For inquiries, please contact a chemical supplier.
This document provides a comprehensive technical overview of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical and chemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a proposed synthesis protocol, and analytical characterization.
Chemical and Physical Properties
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a pyridine ring functionalized with a formyl group and a piperazine ring protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 479226-10-3 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₅H₂₁N₃O₃ | Inferred from structure |
| Molecular Weight | 307.35 g/mol | Inferred from structure |
| IUPAC Name | tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | --INVALID-LINK--[1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate (predicted) | General knowledge |
Proposed Synthesis
The proposed synthesis involves the reaction of 2-chloro-5-formylpyridine with tert-butyl piperazine-1-carboxylate in the presence of a base.
Experimental Workflow
Figure 1. Proposed experimental workflow for the synthesis of tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate.
Detailed Proposed Experimental Protocol
Materials:
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2-chloro-5-formylpyridine
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tert-Butyl piperazine-1-carboxylate
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Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)
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N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and ethyl acetate for chromatography elution
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylpyridine (1.0 equivalent), tert-butyl piperazine-1-carboxylate (1.1 equivalents), and potassium carbonate (2.0 equivalents).
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Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.
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Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate as a solid.
Analytical Characterization (Predicted)
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
| Analytical Technique | Predicted Data |
| ¹H NMR | δ (ppm) ~9.8 (s, 1H, -CHO), ~8.5 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.7 (t, 4H, piperazine-H), ~3.5 (t, 4H, piperazine-H), 1.45 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR | δ (ppm) ~190 (-CHO), ~160 (Ar-C), ~155 (Ar-C), ~150 (Ar-C), ~135 (Ar-C), ~108 (Ar-C), ~80 (-C(CH₃)₃), ~50 (piperazine-C), ~45 (piperazine-C), ~28 (-C(CH₃)₃) |
| Mass Spectrometry (ESI-MS) | m/z 308.16 [M+H]⁺, 330.14 [M+Na]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹) ~2975 (C-H stretch), ~1700 (C=O, aldehyde), ~1690 (C=O, carbamate), ~1590 (C=N, pyridine) |
Logical Relationships in Synthesis
The synthesis of the target compound is a logical progression from readily available starting materials. The key transformation is the formation of a carbon-nitrogen bond between the pyridine ring and the piperazine ring.
Figure 2. Logical relationship of the proposed synthesis.
Applications in Research and Development
tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The formyl group can be readily transformed into other functional groups, such as amines (via reductive amination), carboxylic acids (via oxidation), or used in condensation reactions to form larger, more complex structures. The Boc-protected piperazine moiety allows for further functionalization after deprotection. These characteristics make it a valuable precursor for the development of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.
Safety Information
A detailed safety data sheet (SDS) should be obtained from the supplier before handling this chemical. As a general precaution for a fine chemical intermediate, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from a specific published source for this exact compound. Researchers should conduct their own literature search and risk assessment before attempting any chemical synthesis.
